
(3S)-7-Methylocta-5,6-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-7-Methylocta-5,6-dien-3-ol is an organic compound characterized by its unique structure, which includes a hydroxyl group (-OH) attached to a carbon chain with a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7-Methylocta-5,6-dien-3-ol typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry and functional groups. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. This process ensures the correct (3S) configuration of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-7-Methylocta-5,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce saturated alcohols.
Applications De Recherche Scientifique
(3S)-7-Methylocta-5,6-dien-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
Mécanisme D'action
The mechanism of action of (3S)-7-Methylocta-5,6-dien-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in its structure also allows for various chemical modifications, which can alter its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-7-Methylocta-5,6-dien-3-ol: The enantiomer of (3S)-7-Methylocta-5,6-dien-3-ol with different stereochemistry.
7-Methyloct-5-en-3-ol: A similar compound with a single double bond.
7-Methyloctan-3-ol: A saturated analog without any double bonds.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a double bond. This combination of features makes it a versatile compound for various chemical reactions and applications.
Propriétés
Numéro CAS |
821782-74-5 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
InChI |
InChI=1S/C9H16O/c1-4-9(10)7-5-6-8(2)3/h5,9-10H,4,7H2,1-3H3/t9-/m0/s1 |
Clé InChI |
AZTKIEJIMIHAJK-VIFPVBQESA-N |
SMILES isomérique |
CC[C@@H](CC=C=C(C)C)O |
SMILES canonique |
CCC(CC=C=C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine](/img/structure/B14232364.png)
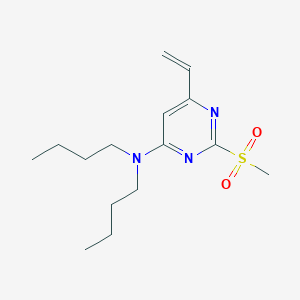
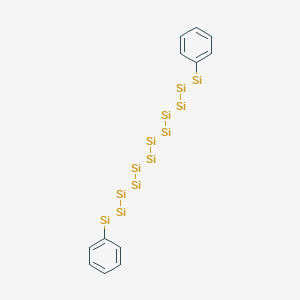
![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14232385.png)

![2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]-](/img/structure/B14232391.png)

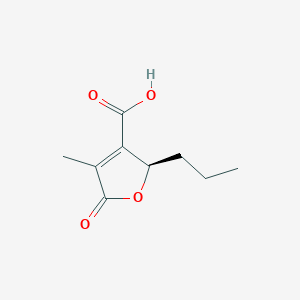
![2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile](/img/structure/B14232396.png)
![4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14232405.png)

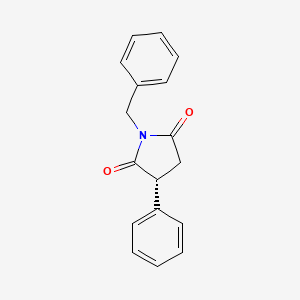
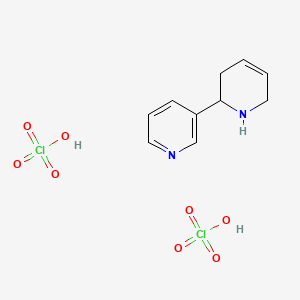
![5-(Butan-2-yl)-2-[2-(cyclohex-3-en-1-yl)ethyl]-5-methyl-1,3-dioxane](/img/structure/B14232422.png)
